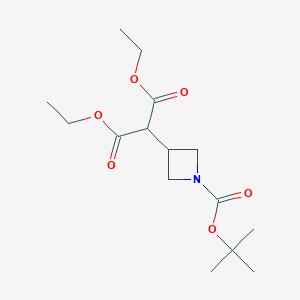

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCLYNBSLIGGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473874 | |

| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183062-95-5 | |

| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a valuable building block in medicinal chemistry and drug discovery. The presence of the strained azetidine ring offers a unique three-dimensional scaffold, while the diethyl malonate moiety provides a versatile chemical handle for further elaboration.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to ensure reproducible and reliable results.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. The key C-C bond in the target compound is between the C3 position of the azetidine ring and the α-carbon of the malonate. This bond can be strategically formed via a nucleophilic substitution reaction. The retrosynthetic analysis disconnects the molecule into two key synthons: a nucleophilic diethyl malonate enolate and an electrophilic 3-substituted N-Boc-azetidine. This approach leverages the well-established and reliable malonic ester synthesis pathway.[3][4]

Caption: Retrosynthetic analysis of the target compound.

The Synthetic Pathway: A Step-by-Step Guide

The forward synthesis is a two-stage process: first, the activation of a commercially available azetidine precursor to create a potent electrophile, and second, the core alkylation reaction with diethyl malonate.

Stage 1: Preparation of the Electrophile (1-Boc-azetidin-3-yl Methanesulfonate)

To facilitate the nucleophilic substitution, the hydroxyl group of commercially available 1-Boc-3-azetidinol must be converted into a better leaving group. Mesylation is an excellent choice as methanesulfonyl chloride is reactive, and the resulting mesylate is a highly effective leaving group, readily displaced by carbon nucleophiles.

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-azetidinol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA, 1.5 eq.) dropwise to the stirred solution. TEA acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.

-

Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. The reaction is exothermic and addition should be controlled to maintain the temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Stage 2: Alkylation with Diethyl Malonate

This step is the cornerstone of the synthesis, employing the principles of the malonic ester synthesis.[3] The α-proton of diethyl malonate is sufficiently acidic (pKa ≈ 13) to be removed by a strong base, forming a resonance-stabilized enolate.[4] Sodium hydride (NaH) is an excellent choice as it provides an irreversible deprotonation, driving the reaction to completion.

Caption: Overall synthetic workflow.

Experimental Protocol:

-

Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil and carefully decant the hexanes.

-

Solvent: Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C.

-

Deprotonation: Add diethyl malonate (1.1 eq.) dropwise to the stirred suspension of NaH in THF. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.[5]

-

Alkylation: Dissolve the crude 1-Boc-azetidin-3-yl methanesulfonate (1.0 eq.) from Stage 1 in a small amount of anhydrous THF and add it dropwise to the enolate solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).

-

Workup: After cooling to room temperature, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure product as a colorless or pale yellow oil.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[6]

Protocol: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra.

Expected Spectroscopic Data:

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| ~4.20 (q, J = 7.1 Hz, 4H) | -OCH₂ CH₃ |

| ~4.10 (m, 2H) | Azetidine CH₂ |

| ~3.85 (m, 2H) | Azetidine CH₂ |

| ~3.60 (d, J = 7.5 Hz, 1H) | Malonate CH |

| ~3.30 (m, 1H) | Azetidine CH |

| ~1.45 (s, 9H) | -C(CH₃)₃ |

| ~1.25 (t, J = 7.1 Hz, 6H) | -OCH₂CH₃ |

Causality: The singlet at ~1.45 ppm integrating to 9H is characteristic of the tert-butyl group of the Boc protector.[7] The quartet and triplet of the ethyl esters confirm the malonate portion. The complex multiplets in the 3.30-4.10 ppm range correspond to the five protons of the azetidine ring system, and the doublet at ~3.60 ppm is the newly formed methine proton.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.

Expected Data:

-

Molecular Formula: C₁₅H₂₅NO₆[8]

-

Molecular Weight: 315.36 g/mol [8]

-

Expected Ions [m/z]:

-

316.17 [M+H]⁺

-

338.15 [M+Na]⁺

-

216.12 [M-Boc+H]⁺ (A common fragment corresponding to the loss of the tert-butoxycarbonyl group)

-

Data and Safety Summary

Quantitative Data

| Parameter | Value | Source |

| CAS Number | 183062-95-5 | [8] |

| Molecular Formula | C₁₅H₂₅NO₆ | [8] |

| Molecular Weight | 315.36 | [8] |

| Typical Yield | 60-75% (over 2 steps) | N/A |

| Appearance | Colorless to pale yellow oil | N/A |

Safety Information

-

Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.

-

Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents (DCM, THF): Handle in a well-ventilated area or fume hood. They are volatile and may have associated health risks.

-

General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound. By activating 1-Boc-3-azetidinol as a mesylate followed by a classical malonic ester alkylation, the target compound can be obtained in good yield. The detailed characterization protocols, including NMR and MS, provide a clear and self-validating framework for confirming the structural integrity and purity of the final product, establishing a solid foundation for its use in advanced research and development applications.

References

- Barluenga, J., et al. (2003). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (2), 147-153.

- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 382219, Diethyl 2-((tert-butoxycarbonyl)amino)malonate. Retrieved from [Link]

-

michalJenco. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73831, Diethyl ethylidenemalonate. Retrieved from [Link]

- Yadav, L. D. S., Srivastava, V. P., & Patel, R. (2008). The first application of the Baylis–Hillman reaction in azetidine chemistry: a convenient synthesis of azetidine-3-carbonitriles/carboxylates. Tetrahedron Letters, 49(39), 5652-5654.

-

Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

- Coldham, I., & Watson, D. W. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139.

- Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.

- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- S. P. Singh, et al. (n.d.).

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]

- Hadjieva, B., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.

- NMR Spectra of New Compounds. (n.d.).

- Forgo, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... Molecules, 28(3), 1079.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

- Liu, S., et al. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 41(12), 1938-1941.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

A Technical Guide to Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate: Properties, Synthesis, and Applications in Drug Discovery

Abstract: Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS No. 183062-95-5) is a pivotal synthetic intermediate in modern medicinal chemistry.[1][2] This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its strategic application in drug discovery. The molecule uniquely combines the synthetic versatility of a diethyl malonate moiety with the desirable pharmacological attributes of a Boc-protected azetidine ring. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs for their ability to impart conformational rigidity, enhance sp³ character, and improve key pharmacokinetic properties such as metabolic stability and aqueous solubility in drug candidates.[3][4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to leverage this valuable building block in the design and synthesis of next-generation therapeutics.

Physicochemical and Computed Properties

The molecular structure of this compound integrates a lipophilic Boc-protecting group, a polar azetidine core, and two ester functionalities. This combination results in a balanced profile suitable for various organic transformations and subsequent biological applications. Its properties, summarized in Table 1, are critical for designing reaction conditions and predicting its behavior in both chemical and biological systems. For instance, the Topological Polar Surface Area (TPSA) is a key indicator of a molecule's potential for membrane permeability, while the calculated LogP value provides insight into its lipophilicity and solubility characteristics.

Table 1: Physicochemical and Computational Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 183062-95-5 | [1][2] |

| Molecular Formula | C₁₅H₂₅NO₆ | [1] |

| Molecular Weight | 315.36 g/mol | [1] |

| Synonym | 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid diethyl ester | [1] |

| SMILES | CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | [1] |

| Topological Polar Surface Area (TPSA) | 82.14 Ų | [1] |

| Calculated LogP (cLogP) | 1.5957 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 5 |[1] |

Synthesis and Mechanistic Rationale

The construction of this molecule is most efficiently achieved via a malonic ester synthesis, a classic and robust method for carbon-carbon bond formation.[5][6] The strategy involves the nucleophilic substitution of a suitable azetidine electrophile by the enolate of diethyl malonate.

Mechanistic Overview

The core of the synthesis is an Sₙ2 reaction. First, diethyl malonate is deprotonated at the α-carbon using a suitable base, leveraging the acidity of the methylene protons (pKa ≈ 13) which are flanked by two electron-withdrawing ester groups. This generates a stabilized carbanion (enolate). This nucleophile then attacks an electrophilic azetidine precursor, typically a 1-Boc-azetidine substituted at the 3-position with a good leaving group, such as a tosylate or mesylate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, preventing its interference as a nucleophile and enhancing the overall stability of the intermediate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis is confirmed by characterization of the final product as described in Section 3.

-

Preparation of the Nucleophile (Enolate Generation):

-

To a solution of absolute ethanol (10 volumes) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium metal (1.05 equivalents) portion-wise at 0 °C. Allow the sodium to react completely to form sodium ethoxide.

-

Causality: Using sodium ethoxide generated in situ ensures an anhydrous, highly reactive base. The ethoxide base is specifically chosen to prevent transesterification with the diethyl ester groups of the malonate.[7]

-

To this solution, add diethyl malonate (1.1 equivalents) dropwise via syringe, maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

-

-

Alkylation Reaction:

-

Dissolve 1-Boc-3-tosyloxyazetidine (1.0 equivalent) in an anhydrous solvent such as DMF or THF (3 volumes).

-

Add the solution of the azetidine electrophile dropwise to the pre-formed enolate solution at room temperature.

-

Causality: Dropwise addition prevents localized high concentrations that could lead to side reactions. The tosylate is an excellent leaving group, facilitating an efficient Sₙ2 displacement.

-

Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting electrophile is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

-

Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure this compound as an oil or low-melting solid.

-

Spectroscopic Characterization (Self-Validation)

The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis. The expected data provides a benchmark for validation.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.20 (q, 4H, -OCH₂ CH₃), ~3.9-4.1 (m, 4H, azetidine ring CH₂), ~3.6 (d, 1H, malonate CH), ~3.2 (m, 1H, azetidine ring CH), ~1.45 (s, 9H, C(CH₃)₃), ~1.25 (t, 6H, -OCH₂CH₃ ) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168 (ester C=O), ~156 (carbamate C=O), ~80 (Boc quaternary C), ~57 (malonate CH), ~53 (azetidine CH₂), ~28 (Boc CH₃), ~14 (-OCH₂CH₃ ) |

| FT-IR (neat) | ν (cm⁻¹): ~1730-1750 (strong, sharp, C=O stretch, ester), ~1690-1700 (strong, sharp, C=O stretch, carbamate), ~1160-1250 (strong, C-O stretch) |

| ESI-MS | Calculated for C₁₅H₂₅NO₆: 315.17. Found: m/z = 316.18 [M+H]⁺, 338.16 [M+Na]⁺ |

Strategic Utility in Medicinal Chemistry

This compound is not an end-product but a strategic building block designed for maximum synthetic flexibility. Its value lies in how the two core components—the azetidine ring and the malonate group—can be independently or sequentially modified.

The Azetidine Scaffold: A Bioisostere and Pharmacokinetic Modulator

The 1-Boc-azetidine moiety is a valuable scaffold in drug design.[3] Its introduction can:

-

Enhance sp³-character: Moving away from flat, aromatic structures often improves solubility and reduces metabolic liability.

-

Provide Conformational Constraint: The rigid four-membered ring locks substituents into well-defined spatial orientations, which can increase binding affinity to biological targets by reducing the entropic penalty of binding.[4]

-

Serve as a Stable Linker: It acts as a bioisostere for other groups like piperidines or pyrrolidines, offering a different vector and physicochemical profile.

The Malonate Handle: A Gateway to Diverse Functionality

The diethyl malonate group is a classic synthetic handle that can be readily transformed into other functionalities.[5][6]

-

Synthesis of Acetic Acid Derivatives: The most common transformation is hydrolysis of the diethyl esters followed by thermal decarboxylation (the Krapcho decarboxylation) to yield 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid. This product is a crucial intermediate for amide couplings to build larger, more complex molecules.

-

Further Alkylation: The remaining α-proton on the malonate is still acidic and can be removed by a strong base to introduce a second, different substituent, leading to α,α-disubstituted azetidine derivatives.

Conclusion

This compound is a high-value, strategically designed building block for modern drug discovery. It provides a reliable and efficient means to incorporate the pharmacologically beneficial azetidine scaffold into target molecules. The inherent synthetic flexibility of the malonate group allows for a multitude of subsequent chemical transformations, making it an indispensable tool for accessing novel chemical space. The robust synthesis and clear characterization profile underscore its reliability, empowering chemists to accelerate the development of innovative therapeutics for a wide range of diseases.

References

-

Diethyl 2-((tert-butoxycarbonyl)amino)malonate | C12H21NO6 | CID 382219 . PubChem. Available at: [Link]

-

Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l . ResearchGate. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. Available at: [Link]

-

Synthesis of diethyl diethylmalonate . Sciencemadness.org. Available at: [Link]

-

Diethyl malonate . NIST WebBook. Available at: [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene . ResearchGate. Available at: [Link]

-

Discuss synthetic applications of diethyl malonate . Filo. Available at: [Link]

-

Diethyl ethylidenemalonate | C9H14O4 | CID 73831 . PubChem. Available at: [Link]

-

Diethyl malonate . NIST WebBook. Available at: [Link]

-

Diethyl malonate . mzCloud. Available at: [Link]

-

Cas Number 183062-95-5|this compound|C15H25NO6 . molecularinfo.com. Available at: [Link]

-

A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate . PubMed Central. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 6. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Structural Analysis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Motif and its Malonate Derivatives in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common ring systems, enabling the exploration of novel chemical space. The incorporation of an azetidine moiety can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing a rigid framework that can enhance binding affinity to biological targets. When functionalized, such as with a malonate group, these building blocks become powerful tools for the synthesis of complex molecules with potential therapeutic applications.

This guide provides a comprehensive technical analysis of a key azetidine-containing building block: Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate. We will delve into its synthesis, purification, and detailed structural elucidation through modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers leveraging this and similar scaffolds in their drug discovery and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₅NO₆ |

| Molecular Weight | 315.36 g/mol |

| CAS Number | 183062-95-5 |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Purification: A Practical Approach

While specific proprietary syntheses may vary among commercial suppliers, a plausible and efficient laboratory-scale synthesis of this compound can be achieved through the alkylation of diethyl malonate. This method is a variation of the well-established malonic ester synthesis.[1]

Proposed Synthetic Pathway

The overall synthetic strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-Boc protected azetidine with the enolate of diethyl malonate. A common and effective precursor is N-Boc-3-iodoazetidine or a tosylate derivative.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Generation of the Diethyl Malonate Enolate

-

To a stirred solution of diethyl malonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of diethyl malonate.

Causality Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the acidic α-proton of diethyl malonate, forming the reactive enolate. Anhydrous conditions are essential to prevent quenching of the enolate by water.

Step 2: Alkylation with N-Boc-3-iodoazetidine

-

Cool the freshly prepared diethyl malonate enolate solution back to 0 °C.

-

Add a solution of N-Boc-3-iodoazetidine (1.0 equivalent) in anhydrous THF dropwise to the enolate solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Causality Insight: The nucleophilic enolate attacks the electrophilic carbon at the 3-position of the azetidine ring, displacing the iodide leaving group in an S(_N)2 reaction.

Step 3: Work-up and Purification

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR and mass spectrometry to confirm the structure and absence of starting materials and byproducts.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A thorough structural analysis is paramount to confirm the identity and purity of the synthesized compound. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Based on known chemical shifts for similar structures, the following proton signals are predicted for this compound in CDCl₃.[2][3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.20 | Quartet | 4H | -OCH₂ CH₃ |

| ~ 4.0-4.2 | Multiplet | 2H | Azetidine ring protons |

| ~ 3.6-3.8 | Multiplet | 2H | Azetidine ring protons |

| ~ 3.5 | Triplet | 1H | Malonate CH |

| ~ 2.8-3.0 | Multiplet | 1H | Azetidine ring methine proton |

| ~ 1.45 | Singlet | 9H | -C(CH₃ )₃ (Boc) |

| ~ 1.25 | Triplet | 6H | -OCH₂CH₃ |

Expertise & Experience: The protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The two sets of methylene protons on the ring are diastereotopic and will likely appear as distinct multiplets. The methine proton of the malonate group will be a triplet due to coupling with the adjacent azetidine methine proton.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are as follows.[2][5]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O (Ester) |

| ~ 156 | C =O (Boc) |

| ~ 80 | -C (CH₃)₃ (Boc) |

| ~ 62 | -OC H₂CH₃ |

| ~ 55 | Azetidine ring carbons |

| ~ 50 | Malonate C H |

| ~ 35 | Azetidine ring methine carbon |

| ~ 28 | -C(C H₃)₃ (Boc) |

| ~ 14 | -OCH₂C H₃ |

Authoritative Grounding: The chemical shifts are estimated based on established ranges for similar functional groups. For instance, the Boc carbonyl carbon typically resonates around 155-156 ppm, and the quaternary carbon of the tert-butyl group appears around 80 ppm.[5]

Mass Spectrometry: Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 316.18 would be expected.

Predicted Fragmentation Pathway

The tert-butoxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation.[6][7] Common losses include isobutylene (56 Da) and the entire Boc group (100 Da).

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

An In-depth Technical Guide to Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS 183062-95-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate, with CAS number 183062-95-5, is a key synthetic intermediate in the field of medicinal chemistry. The azetidine motif is of growing importance in drug design, valued for its ability to confer desirable physicochemical properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity.[1] This guide provides a comprehensive overview of the properties, synthesis, handling, and applications of this versatile building block, designed to empower researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

Detailed experimental data for this specific compound is not widely published. However, based on its structure and data from chemical suppliers, the following properties are established or can be reliably predicted.

| Property | Value | Source |

| CAS Number | 183062-95-5 | [2] |

| Molecular Formula | C₁₅H₂₅NO₆ | [2] |

| Molecular Weight | 315.36 g/mol | [2] |

| Synonyms | 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid diethyl ester | [2] |

| Purity | Typically >95% | [2] |

| Topological Polar Surface Area (TPSA) | 82.14 Ų | [2] |

| Predicted logP | 1.5957 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 5 | [2] |

Synthesis and Characterization

A plausible synthetic route is the nucleophilic substitution of a leaving group on the 3-position of an N-Boc-azetidine ring with diethyl malonate anion.

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol:

-

To a solution of diethyl malonate (1.1 equivalents) in anhydrous dimethylformamide (DMF) is added sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the enolate.

-

A solution of N-Boc-3-iodoazetidine (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Characterization:

As experimental spectroscopic data is not publicly available, the following are predicted NMR and mass spectrometry characteristics based on the compound's structure.

-

¹H NMR: Expected signals would include a triplet and a quartet for the two ethyl ester groups, a singlet for the tert-butyl group of the Boc protecting group, and multiplets for the protons of the azetidine ring and the malonate methine proton.

-

¹³C NMR: Key signals would be observed for the carbonyls of the ester and carbamate groups, the quaternary carbon of the tert-butyl group, the carbons of the ethyl esters, and the carbons of the azetidinyl ring.

-

Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 316.18, and a sodium adduct [M+Na]⁺ at m/z 338.16. A common fragment would be the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The 3-substituted azetidine moiety is a desirable scaffold in medicinal chemistry.[3]

The malonate group serves as a versatile handle for a variety of chemical transformations:

-

Decarboxylation: Hydrolysis of one or both ester groups followed by decarboxylation can lead to the corresponding mono- or di-acetic acid derivatives of the N-Boc-azetidine.

-

Further Alkylation/Acylation: The acidic proton of the malonate can be removed to allow for the introduction of a second substituent.

-

Cyclization Reactions: The malonate functionality can be used to construct larger ring systems.

The N-Boc protecting group can be readily removed under acidic conditions, revealing the secondary amine of the azetidine ring, which can then be further functionalized.

Caption: Potential synthetic transformations of this compound.

Safety, Handling, and Storage

As with any research chemical for which toxicological properties have not been fully investigated, this compound should be handled with care in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of any vapors or mists.

-

Avoid contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is 2-8 °C.[2]

-

Keep away from oxidizing agents and strong acids or bases.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

This material may be disposed of by incineration in a licensed facility.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis and medicinal chemistry. Its utility lies in the combination of the desirable azetidine scaffold with the versatile malonic ester functionality. While a lack of published experimental data necessitates careful handling and characterization by the end-user, the potential for this compound to contribute to the synthesis of novel and complex molecular architectures makes it a significant tool for researchers in the pharmaceutical sciences.

References

-

Singh, G. S., & D'hooghe, M. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 13(12), 1435-1453. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

Sources

A Technical Guide to Diethyl 2-(1-Boc-azetidin-3-yl)malonate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.[1][2] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine ring, underscoring its therapeutic relevance across various disease areas such as oncology, inflammation, and cardiovascular disorders.[1] Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a key building block that provides a versatile platform for the introduction of this valuable scaffold into complex molecules, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of Diethyl 2-(1-Boc-azetidin-3-yl)malonate for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

Chemical Profile:

| Property | Value |

| IUPAC Name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate |

| CAS Number | 183062-95-5[3] |

| Molecular Formula | C₁₅H₂₅NO₆[3] |

| Molecular Weight | 315.36 g/mol [3] |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthetic Strategy: A Two-Step Approach from Commercially Available Precursors

The synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate is typically achieved through a two-step sequence starting from the readily available N-Boc-3-hydroxyazetidine. The synthetic strategy hinges on the conversion of the hydroxyl group into a suitable leaving group, followed by a classical malonic ester synthesis.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to Diethyl 2-(1-Boc-azetidin-3-yl)malonate.

Part 1: Synthesis of the Key Intermediate: 1-Boc-3-iodoazetidine

The initial step involves the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine into a more reactive leaving group, typically an iodide. This transformation is crucial as the hydroxyl group itself is a poor leaving group for direct nucleophilic substitution by the malonate enolate.

Experimental Protocol: Synthesis of 1-Boc-3-iodoazetidine

-

Materials:

-

N-Boc-3-hydroxyazetidine

-

Imidazole

-

Triphenylphosphine

-

Iodine

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

-

-

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, sequentially add imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents).

-

Heat the reaction mixture to 100 °C for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

-

To quench the excess triphenylphosphine, add iodine portion-wise until the iodine color persists in the organic layer.

-

Separate the organic layer and wash it with a saturated aqueous sodium thiosulfate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford 1-Boc-3-iodoazetidine as a clear oil.

-

Causality Behind Experimental Choices:

-

The use of triphenylphosphine and iodine in situ generates a phosphonium iodide species, which activates the hydroxyl group for nucleophilic attack by the iodide ion. Imidazole acts as a base to neutralize the hydrogen iodide formed during the reaction.

-

Toluene is an appropriate solvent due to its high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

-

The workup procedure with sodium bicarbonate neutralizes any acidic byproducts, and the sodium thiosulfate wash removes any remaining iodine.

Part 2: Malonic Ester Synthesis for the Final Product

The second and final step is the alkylation of diethyl malonate with the prepared 1-Boc-3-iodoazetidine. This is a classic example of a malonic ester synthesis, which is a versatile method for forming carbon-carbon bonds.[4]

Experimental Protocol: Synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate

-

Materials:

-

Diethyl malonate

-

Sodium ethoxide (or sodium hydride)

-

Anhydrous ethanol (or anhydrous THF if using NaH)

-

1-Boc-3-iodoazetidine

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature and stir for 30 minutes to form the sodium salt of diethyl malonate.

-

Add a solution of 1-Boc-3-iodoazetidine (1 equivalent) in anhydrous ethanol to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench by adding a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield Diethyl 2-(1-Boc-azetidin-3-yl)malonate.

-

Causality Behind Experimental Choices:

-

A strong base like sodium ethoxide is required to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate.[4] The pKa of diethyl malonate is approximately 13, making sodium ethoxide a suitable base.[4]

-

The reaction is an S(_N)2 substitution, where the malonate enolate attacks the carbon bearing the iodide, displacing it. An aprotic polar solvent like THF or a polar protic solvent like ethanol can be used.

-

The workup with ammonium chloride neutralizes the excess base and protonates any remaining enolate.

Commercial Availability

Diethyl 2-(1-Boc-azetidin-3-yl)malonate is commercially available from several suppliers of fine chemicals and building blocks for research and development. The availability from multiple sources ensures a stable supply chain for drug discovery programs.

Table of Representative Suppliers:

| Supplier | Product Number | Purity |

| ChemScene | CS-0336720 | >95%[3] |

| Various other suppliers | - | Typically >95% |

The key starting material, 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) , which can be a precursor to N-Boc-3-hydroxyazetidine, is also widely available from major chemical suppliers.

Applications in Drug Discovery: A Versatile Building Block

The true value of Diethyl 2-(1-Boc-azetidin-3-yl)malonate lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The malonate moiety can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a mono-carboxylic acid, or used in other C-C bond-forming reactions. The Boc-protecting group can be readily removed under acidic conditions to liberate the azetidine nitrogen for further functionalization.

Strategic Use in the Synthesis of Spirocyclic Compounds and Kinase Inhibitors:

The azetidine ring is increasingly being incorporated into spirocyclic systems to create novel three-dimensional structures for drug discovery.[1][5] Spirocyclic compounds often exhibit improved pharmacological properties due to their conformational rigidity. Diethyl 2-(1-Boc-azetidin-3-yl)malonate can serve as a precursor to spirocyclic azetidines through intramolecular cyclization strategies.

Furthermore, the azetidine scaffold is a common feature in many kinase inhibitors.[6] The unique vectoral projection of substituents from the azetidine ring can enable precise interactions with the ATP-binding pocket of kinases. The functional handles present in Diethyl 2-(1-Boc-azetidin-3-yl)malonate allow for its elaboration into more complex structures targeting specific kinases.

Diagram of Application Pathways:

Caption: Synthetic utility of Diethyl 2-(1-Boc-azetidin-3-yl)malonate.

Conclusion

Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a commercially available and synthetically accessible building block of significant importance to medicinal chemistry. Its preparation via a reliable two-step sequence allows for its incorporation into drug discovery programs. The versatile functional handles of this molecule provide a gateway to novel azetidine-containing compounds, including spirocycles and kinase inhibitors, thereby empowering the development of new therapeutics with potentially enhanced pharmacological profiles.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [Link]

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Crucial Role of Diethyl Malonate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

-

Ivanov, A. S., et al. (2021). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Angewandte Chemie International Edition, 60(22), 11824-11829. [Link]

-

Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

-

Korenev, G., et al. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium. Molecules. [Link]

-

Reddit. (2025, December 14). importance of intermediate compound formation during synthesis of diethyl malonate. r/chemhelp. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]

-

Wang, C., & Berger, B.-T. (Eds.). (2022). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Molecules. [Link]

Sources

- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. library2.smu.ca [library2.smu.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

Preliminary Reactivity Studies of Diethyl 2-(1-Boc-azetidin-3-yl)malonate

An In-depth Technical Guide

Abstract

Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a pivotal building block in contemporary medicinal chemistry, merging the structurally significant azetidine core with the synthetic versatility of a malonic ester. The azetidine ring, a strained four-membered heterocycle, imparts valuable conformational rigidity and serves as a desirable bioisostere for other cyclic systems, often improving pharmacokinetic properties in drug candidates.[1][2] This guide provides a comprehensive overview of the fundamental reactivity of this compound, offering field-proven insights and detailed protocols for its key chemical transformations. We will explore hydrolysis, decarboxylation, α-alkylation, and reduction, presenting a framework for its strategic application in the synthesis of novel chemical entities for drug discovery and development.

Introduction: A Scaffold of Strategic Importance

The convergence of a tert-butyloxycarbonyl (Boc)-protected azetidine and a diethyl malonate creates a molecule with distinct reactive centers, each controllable under specific conditions. The Boc group ensures stability and allows for selective deprotection when required, while the malonate moiety serves as a linchpin for carbon-carbon bond formation and subsequent functional group interconversions.[3] Understanding the interplay of these functionalities is crucial for leveraging this scaffold to its full potential. This document serves as a technical primer for researchers, elucidating the causality behind experimental choices and providing robust, self-validating protocols for predictable synthetic outcomes.

Synthesis of the Core Scaffold

While the focus of this guide is reactivity, a brief overview of the parent compound's synthesis provides essential context. Diethyl 2-(1-Boc-azetidin-3-yl)malonate is typically prepared via nucleophilic substitution. The enolate of diethyl malonate, a classic soft nucleophile, displaces a suitable leaving group at the 3-position of a 1-Boc-azetidine derivative.

General Synthetic Workflow

Caption: Synthesis of the target compound via SN2 reaction.

Experimental Protocol: Synthesis

-

Enolate Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂), add diethyl malonate (1.1 eq) dropwise.

-

Reaction Mixture: Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium enolate.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-tosyloxyazetidine (1.0 eq) in anhydrous THF dropwise.

-

Workup: Allow the reaction to proceed at room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound.[4]

Core Reactivity Studies

The true synthetic power of Diethyl 2-(1-Boc-azetidin-3-yl)malonate lies in the selective manipulation of its malonate functionality.

Hydrolysis of Diethyl Esters

The conversion of the diethyl esters to the corresponding carboxylic acids is a fundamental step, often preceding decarboxylation. This can be achieved under basic or acidic conditions, with basic hydrolysis generally being cleaner.

-

Expertise & Experience: While both esters can be hydrolyzed to the diacid, careful control of stoichiometry (e.g., one equivalent of base) and temperature can favor the formation of the mono-acid, a valuable synthetic intermediate in its own right.[5] The choice between basic and acidic conditions depends on the stability of other functional groups in the molecule; the Boc group is stable to base but labile under strong acid.[5]

Table 1: Representative Hydrolysis Conditions

| Reagents | Solvent | Temperature | Product |

| LiOH (2.5 eq) | THF/H₂O | Room Temp | 2-(1-Boc-azetidin-3-yl)malonic acid |

| HBr/AcOH | H₂O | Reflux | 2-(Azetidin-3-yl)acetic acid (hydrolysis, decarboxylation, and deprotection)[6] |

Experimental Protocol: Dihydrolysis

-

Reaction Setup: Dissolve Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) in a 3:1 mixture of THF and water.

-

Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Acidification: Upon completion, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the diacid, which is often used in the next step without further purification.

Decarboxylation to Mono-substituted Acetic Acid Derivatives

Malonic acids readily undergo decarboxylation upon heating to yield a carboxylic acid. Alternatively, the Krapcho dealkoxycarbonylation provides a milder, direct route from the malonic ester to the mono-ester product, which is particularly useful for substrates sensitive to harsh hydrolysis conditions.[7]

-

Trustworthiness: The Krapcho reaction is a high-fidelity transformation. It proceeds via nucleophilic attack of a halide (e.g., Cl⁻ from LiCl) on the ethyl group, followed by elimination of CO₂ and ethylene. The use of a wet, polar aprotic solvent like DMSO is critical for the reaction's success.[7]

Caption: Krapcho dealkoxycarbonylation workflow.

Experimental Protocol: Krapcho Dealkoxycarbonylation

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq), lithium chloride (LiCl, 2.0 eq), and a few drops of water in dimethyl sulfoxide (DMSO).

-

Heating: Heat the mixture to 160-180 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash extensively with water to remove DMSO, then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain Ethyl 2-(1-Boc-azetidin-3-yl)acetate.

α-Alkylation of the Malonate

The acidic α-proton of the malonate (pKa ≈ 13) is readily removed by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then be reacted with various electrophiles, most commonly alkyl halides, to form a new C-C bond at the α-position.

-

Authoritative Grounding: This reaction is a cornerstone of malonic ester synthesis. The choice of base and solvent is critical to prevent side reactions like ester hydrolysis. Using the sodium salt of the corresponding alcohol (e.g., sodium ethoxide in ethanol) is standard practice to avoid transesterification.[8]

Experimental Protocol: α-Benzylation

-

Base Preparation: In a flame-dried flask under N₂, dissolve sodium metal (1.05 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Enolate Formation: Cool the solution to room temperature and add Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) dropwise. Stir for 1 hour.

-

Alkylation: Add benzyl bromide (1.1 eq) to the enolate solution and heat the mixture to reflux for 3-5 hours.

-

Workup: Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and ethyl acetate.

-

Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield Diethyl 2-benzyl-2-(1-Boc-azetidin-3-yl)malonate.

Reduction of the Ester Groups

The ester functionalities can be reduced to the corresponding primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the malonate scaffold into a 1,3-diol, another versatile synthetic intermediate.

-

Expertise & Experience: This reduction is highly exothermic and requires careful temperature control. LiAlH₄ is a potent, non-selective reducing agent that will reduce esters to alcohols. It is crucial to perform the reaction under strictly anhydrous conditions. The workup procedure (e.g., Fieser workup) is critical for safely quenching the excess hydride and obtaining a granular, filterable aluminum salt precipitate.

Experimental Protocol: Diol Formation

-

Setup: To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under N₂, add a solution of Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) in THF dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-(1-Boc-azetidin-3-yl)propane-1,3-diol, can be purified by column chromatography.

Conclusion and Future Prospects

The preliminary reactivity studies outlined in this guide demonstrate that Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a highly adaptable scaffold. Each transformation—hydrolysis, decarboxylation, alkylation, and reduction—yields a distinct and synthetically valuable product. These derivatives serve as key intermediates for accessing a wide range of more complex molecules, particularly substituted acetic acids, 1,3-diols, and α-quaternary amino acid analogues, all of which are prominent motifs in modern drug discovery programs. A thorough understanding of these fundamental reactions empowers researchers to strategically design and execute efficient synthetic routes toward novel therapeutic agents.

References

-

PubChem. 1-Boc-Azetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Krapcho, A. P. Synthetic applications of the Krapcho reaction. Synthesis 1982, 10, 805-822. (Note: While a specific Krapcho paper isn't in the results, result[7] describes the reaction in detail, providing the authoritative grounding).

-

Organic Syntheses. Diethyl ethylidenemalonate. [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

ResearchGate. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. [Link]

-

ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. [Link]

-

Royal Society of Chemistry. Structurally divergent reactivity of 2,2-disubstituted azetidines. [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. [Link]

-

Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

Scielo. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

-

PubMed. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

University of Calgary. Ch21: Malonic esters. [Link]

Sources

- 1. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Application Notes and Protocols: Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

A Versatile Building Block for the Synthesis of Novel Azetidine-Containing Scaffolds in Drug Discovery

Introduction: The Strategic Importance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their incorporation into molecular scaffolds can impart unique and advantageous physicochemical properties. The inherent ring strain and three-dimensional character of the azetidine ring can lead to improved solubility, metabolic stability, and binding affinity, making them highly sought-after motifs in the design of novel therapeutics.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its value in modern drug development.[2]

The subject of this guide, Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate, is a functionalized building block designed for the facile introduction of the azetidine core into more complex molecules. The presence of the diethyl malonate group provides a versatile handle for a variety of chemical transformations, while the tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen during these manipulations.[3] This combination makes it an invaluable intermediate for researchers and scientists in drug development.

Molecular Profile

| Parameter | Value |

| IUPAC Name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanedioate |

| Synonyms | 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid diethyl ester |

| CAS Number | 183062-95-5 |

| Molecular Formula | C₁₅H₂₅NO₆ |

| Molecular Weight | 315.36 g/mol |

| Appearance | Colorless to light yellow oil |

Synthetic Utility and Core Reactions

The chemical reactivity of this compound is primarily dictated by the active methylene group of the malonate moiety. The protons on this carbon are acidic (pKa ≈ 13 for diethyl malonate) due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for easy deprotonation to form a resonance-stabilized enolate, which is a potent nucleophile.[4]

The principal synthetic transformations involving this building block are:

-

Alkylation: Introduction of one or two alkyl, aryl, or other substituents at the α-carbon of the malonate.

-

Hydrolysis and Decarboxylation: Conversion of the substituted malonate to a carboxylic acid, effectively creating a substituted acetic acid derivative attached to the azetidine ring.

The general workflow for the utilization of this reagent is depicted below:

Figure 1. General workflow for the synthetic utilization of Diethyl 2-(1-(Boc)azetidin-3-yl)malonate.

Protocols

Protocol 1: Mono-Alkylation of this compound

This protocol describes the introduction of a single alkyl substituent onto the malonate backbone. The choice of a non-nucleophilic base is crucial to prevent side reactions like transesterification.[4] Sodium ethoxide is commonly used as it regenerates the ethanol solvent.[5]

Materials:

-

This compound

-

Anhydrous Ethanol (EtOH)

-

Sodium metal (or Sodium Ethoxide)

-

Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

-

Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.05 eq.) in anhydrous ethanol with stirring.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) dropwise at room temperature. Stir the mixture for 30-60 minutes. The formation of the sodium enolate may result in a precipitate.[6]

-

Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture. The reaction is often exothermic. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with water, saturated aqueous NH₄Cl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude mono-alkylated product.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Typical Value |

| Scale | 1-10 mmol |

| Base | Sodium Ethoxide (1.05 eq.) |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux |

| Typical Yield | 75-90% |

Protocol 2: Saponification and Decarboxylation to form 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid derivatives

This two-step, one-pot procedure converts the substituted diethyl malonate into the corresponding carboxylic acid. The initial hydrolysis of the esters is followed by thermal decarboxylation.[7][8]

Materials:

-

Substituted this compound (from Protocol 1)

-

Aqueous Sodium Hydroxide (NaOH, 5M) or Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl, concentrated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Saponification: Dissolve the substituted malonate (1.0 eq.) in ethanol. Add aqueous NaOH (2.5 eq.) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

-

Heat the acidified mixture to reflux for 1-3 hours to effect decarboxylation. The evolution of CO₂ gas should be observed.[7]

-

Work-up: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: The product can be purified by recrystallization or column chromatography.

Figure 2. Key steps in the hydrolysis and decarboxylation protocol.

Causality and Experimental Insights

-

Choice of Base for Alkylation: While stronger bases like LDA can be used, sodium ethoxide is sufficient for deprotonating the acidic malonate protons and is more cost-effective for larger-scale synthesis.[4][5] Using an alkoxide corresponding to the ester (ethoxide for ethyl esters) prevents transesterification.[4]

-

Inert Atmosphere: The use of an inert atmosphere during enolate formation is critical to prevent quenching of the highly reactive enolate by atmospheric moisture and to avoid side reactions with oxygen.

-

Decarboxylation Conditions: The decarboxylation of the malonic acid intermediate occurs readily upon heating under acidic conditions. The mechanism proceeds through a cyclic six-membered transition state, leading to the formation of an enol which then tautomerizes to the final carboxylic acid product.[7]

-

Boc Group Stability: The Boc protecting group is stable to the basic conditions of alkylation and saponification but is readily cleaved under the strong acidic conditions used for work-up if not carefully controlled (e.g., prolonged heating or high acid concentration). If Boc deprotection is desired, treatment with trifluoroacetic acid (TFA) or HCl in an organic solvent is a standard subsequent step.

Applications in Drug Development

The synthetic routes described enable the creation of a library of 3-substituted azetidine acetic acids. These compounds are valuable intermediates for:

-

Amide Coupling: The resulting carboxylic acid can be coupled with various amines to form a diverse range of amides, which are common functionalities in bioactive molecules.

-

Further Derivatization: The azetidine nitrogen, after Boc deprotection, can be functionalized to explore structure-activity relationships further.

-

Scaffold Elaboration: The substituted acetic acid moiety can serve as a handle for further carbon-carbon bond-forming reactions to build more complex molecular architectures.

The ability to systematically vary the 'R' group introduced during the alkylation step allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This makes this compound a powerful tool for lead optimization in drug discovery programs.[9][10]

References

- Benchchem. (n.d.). Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols: Alkylation of Diethyl Ethylmalonate with a 2-Pentyl Derivative.

- Piorko, A., et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene.

- JoVE. (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives.

- Chemistry LibreTexts. (2025). 8.7: Alkylation of Enolate Ions.

- Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions.

- University of Calgary. (n.d.). Ch21: Malonic esters.

- JoVE. (2023). Alkylation of β-Diester Enolates: Malonic Ester Synthesis.

- Chem-Impex. (n.d.). Boc-azetidine-3-carboxylic acid.

- Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters.

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

- Mughala, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

-

National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

- 8. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 9. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

The Strategic Application of Diethyl 2-(1-Boc-azetidin-3-yl)malonate in Modern Drug Discovery

Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is perpetual. Among the various heterocyclic scaffolds, azetidines, four-membered nitrogen-containing rings, have emerged as a privileged motif.[1][2] Their growing prevalence in approved pharmaceuticals and clinical candidates is a testament to their unique ability to confer advantageous physicochemical and pharmacokinetic properties upon a molecule.[1] The inherent ring strain of approximately 25.4 kcal/mol not only governs their reactivity but also imparts a degree of conformational rigidity.[3] This pre-organization of appended pharmacophoric elements can lead to enhanced binding affinity and selectivity for biological targets.[4]